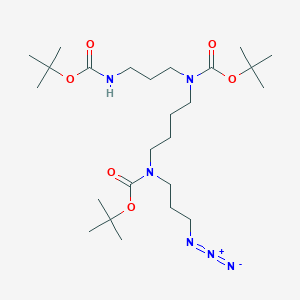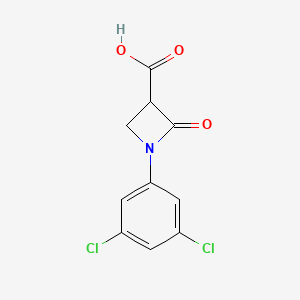
Spermine(N3BBB)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of spermine is the amino acid ornithine . It is an essential growth factor in some bacteria as well . It is found as a polycation at physiological pH . Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses .
Synthesis Analysis
The synthesis of spermine starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . This decarboxylation gives putrescine . Thereafter the enzyme spermidine synthase effects two N-alkylation by decarboxy-S-adenosyl methionine .Molecular Structure Analysis
The molecular formula of spermine is NH2(CH2)3NH (CH2)4NH (CH2)3NH2 . Its molecular weight is 202.34 . The linear formula of spermine is N,N′-Bis (3-aminopropyl)-1,4-diaminobutane .Chemical Reactions Analysis
Polyamines, such as spermine, play important roles in cell physiology including effects on the structure of cellular macromolecules, gene expression, protein function, nucleic acid and protein synthesis, regulation of ion channels, and providing protection from oxidative damage .Physical And Chemical Properties Analysis
Spermine is a solid or semi-solid substance . It has a boiling point of 150 °C/5 mmHg and a melting point of 28-30 °C . It is soluble in water at a concentration of 50 mg/mL .Wirkmechanismus
Target of Action
Spermine(N3BBB) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine biosynthesis starts with the decarboxylation of ornithine, which gives putrescine . Putrescine is then transformed into spermidine by spermidine synthase, and further aminopropylated into spermine, catalyzed by spermine synthase .
Pharmacokinetics
This suggests that the in vitro and clinical effects of spermidine are at least in part attributable to its metabolite, spermine .
Result of Action
Spermine’s action results in the protection of DNA from free radical attack . It is also involved in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In addition, spermine has been shown to interfere with the binding of the DNA intercalator, Actinomycin D, on DNA binding and the inhibition of transcription and DNA replication .
Action Environment
The action of Spermine(N3BBB) can be influenced by environmental factors. For instance, research on spermine has shown that it can counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults .
Vorteile Und Einschränkungen Für Laborexperimente
The use of spermine in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is widely available in a variety of forms. In addition, spermine is stable and can be stored for long periods of time without degradation. Furthermore, it can be used in a variety of different experiments, including those involving DNA replication, gene expression, and signal transduction.
However, there are also some limitations to using spermine in laboratory experiments. For example, it is difficult to control the concentration of spermine in a solution, as it is rapidly degraded by enzymes and other compounds. In addition, spermine can interfere with the activity of other molecules, and it can be toxic to some cell types.
Zukünftige Richtungen
In the future, spermine could be used to develop new therapeutic agents to treat a variety of diseases, such as cancer and Alzheimer’s disease. In addition, spermine could be used to study the effects of oxidative stress on cells, as well as the role of spermine in the regulation of cell death. Furthermore, spermine could be used to study the structure and function of cells, the regulation of gene expression, and the development of cancer. Finally, spermine could be used to develop new methods for drug delivery, as well as to improve existing methods.
Synthesemethoden
Spermine can be synthesized through several different methods. One of the most common methods is the condensation of two molecules of putrescine with one molecule of spermidine. This reaction yields spermine in aqueous solution. Another method involves the oxidation of spermidine by sodium hypochlorite, which yields spermine. In addition, spermine can be synthesized from spermidine by the action of spermidine oxidase.
Wissenschaftliche Forschungsanwendungen
Spermine has been studied extensively in scientific research. It has been used to study the structure and function of cells, the regulation of gene expression, and the development of cancer. It has also been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, spermine has been used to study the effects of oxidative stress on cells, as well as the role of spermine in the regulation of cell death.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azidopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O6/c1-23(2,3)35-20(32)27-14-12-18-30(21(33)36-24(4,5)6)16-10-11-17-31(19-13-15-28-29-26)22(34)37-25(7,8)9/h10-19H2,1-9H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROLSMZGMDZZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)
![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)

![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)






